molecular formula C7H2F11NO B10950873 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarboxamide

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarboxamide

Cat. No.: B10950873
M. Wt: 325.08 g/mol
InChI Key: JNGVWWCBCXGOOA-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is commonly used in various industrial and scientific applications due to its distinct properties.

Preparation Methods

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE involves several steps. One common method includes the fluorination of cyclohexanecarboxamide using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the cyclohexane ring. Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas.

Chemical Reactions Analysis

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkali metals and organometallic compounds.

    Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of fluorinated cyclohexanecarboxylic acid and ammonia.

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems and developing fluorinated pharmaceuticals.

    Medicine: It is explored for its potential use in drug development, particularly in designing drugs with improved stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE can be compared with other fluorinated compounds such as:

    1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane: Known for its high thermal stability and chemical resistance.

    1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonyl fluoride: Used in the synthesis of surfactants and as a catalyst in chemical reactions.

    3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl): Utilized as a solvent and in organic synthesis.

The uniqueness of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-1-CYCLOHEXANECARBOXAMIDE lies in its specific fluorination pattern and the presence of the amide group, which imparts distinct chemical and physical properties compared to other fluorinated compounds.

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F11NO/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVWWCBCXGOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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